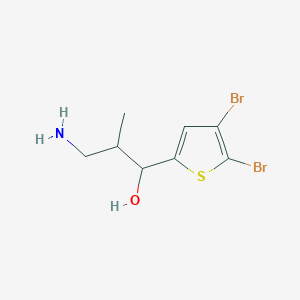![molecular formula C12H13ClOS B13203080 3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one is an organic compound with the molecular formula C₁₂H₁₃ClOS It is characterized by a cyclopentanone ring substituted with a sulfanyl group attached to a 2-chlorophenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one typically involves the reaction of 2-chlorobenzyl chloride with cyclopentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one
- 3-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-1,2,4-triazole
Uniqueness
3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentanone ring and a sulfanyl group. This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C12H13ClOS |
|---|---|
Peso molecular |
240.75 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methylsulfanyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13ClOS/c13-12-4-2-1-3-9(12)8-15-11-6-5-10(14)7-11/h1-4,11H,5-8H2 |
Clave InChI |
NKKSBFYMZCOVIU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC1SCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


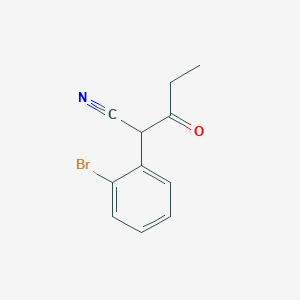

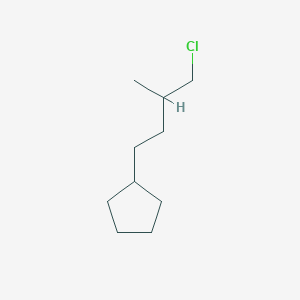
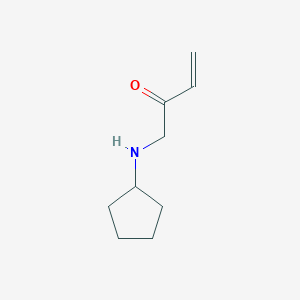

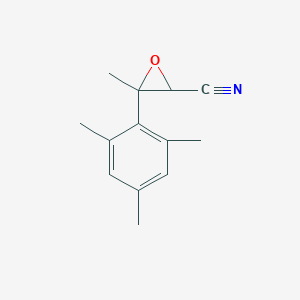

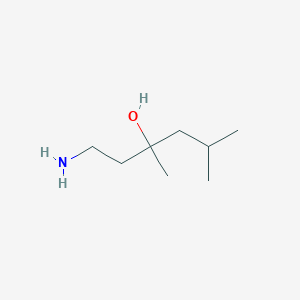
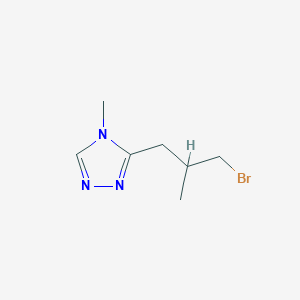
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
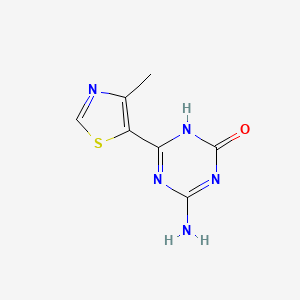
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
